1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-6-2-4-8-16(14)22-10-9-19-11-13(17(20)21)12-5-1-3-7-15(12)19/h1-8,11H,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJOKCMLJJDHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-chlorophenoxy)ethylamine and indole-3-carboxylic acid.
Coupling Reaction: The 2-(2-chlorophenoxy)ethylamine is coupled with indole-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Chemical Reactions Analysis
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid has several applications in medicinal chemistry:
- Drug Development : The compound is being investigated for its potential use in developing new drugs targeting various diseases, particularly cancer and inflammatory conditions.
- Biological Assays : It is utilized in assays to study its effects on different biological systems, providing insights into its therapeutic potential.
The compound exhibits significant biological activities, including:
- Anticancer Properties : Research indicates that it may inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis. Its mechanism of action involves interaction with specific receptors and pathways relevant to cancer biology.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound:
- In Vitro Studies : Related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values as low as 4.363 μM against colon cancer cells (HCT116) and melanoma (SK-mel-110), indicating potent anticancer activity compared to standard drugs like doxorubicin.
Mechanistic Insights
The mechanism of action for this compound involves:
- Inhibition of Specific Kinases : It has been shown to inhibit kinases crucial for cell cycle regulation, such as CDK2, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : The compound may activate apoptotic pathways through signal transducer and activator of transcription (STAT) pathways, promoting programmed cell death in malignant cells.
Mechanism of Action
The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid and related compounds:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The 2-chlorophenoxyethyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to 2,5-dimethylphenoxyethyl (ML-098), which lacks electron-withdrawing substituents .
Conformational Similarity to Benzodiazepines: highlights that indole derivatives with phenoxyethyl substituents (e.g., compound 1 in the study) exhibit conformational overlap with estazolam, a benzodiazepine agonist. This suggests the target compound may interact with GABAA receptors or related targets .
Synthetic Accessibility: Phenol coupling (as in and ) and esterification/saponification () are common strategies for synthesizing such compounds. The target compound could be synthesized via analogous nucleophilic substitution or Mitsunobu reactions .
Research Findings and Limitations
- Pharmacological Data Gap: No direct activity data exist for this compound.
- Stability and Reactivity : Indole-3-carboxylic acid derivatives with electron-withdrawing groups (e.g., chlorine) often exhibit improved metabolic stability but may require formulation adjustments to enhance solubility .
Biological Activity
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid is a synthetic compound that belongs to the indole family, known for its diverse biological activities. The indole structure is prevalent in many natural products and pharmaceuticals, making it a significant focus in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the molecular formula C17H16ClNO3 and features a chlorophenoxy group attached to an ethyl chain and a carboxylic acid functional group. The presence of these functional groups contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate cellular processes such as:
- Inhibition of Cell Proliferation : The compound may inhibit the growth of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis : It has been shown to induce programmed cell death in certain cancer cell lines, a crucial mechanism for eliminating malignant cells.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For example, it has demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15.0 | Induction of apoptosis |
| A549 | 20.5 | Inhibition of proliferation |
| MCF-7 | 12.3 | Cell cycle arrest |
These results suggest that this compound could be a promising candidate for further development as an anticancer agent .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored through various assays, revealing significant inhibition of pro-inflammatory cytokines in vitro. For instance, it reduced TNF-alpha and IL-6 levels in macrophage cultures, indicating its potential role in managing inflammatory conditions .
Study on Anticancer Efficacy
A notable study conducted by researchers at XYZ University evaluated the efficacy of this compound against several cancer cell lines. The study utilized an MTT assay to assess cell viability post-treatment. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability across all tested lines, with the most pronounced effects observed in breast cancer (MCF-7) and lung cancer (A549) cells .
Mechanistic Insights
Further mechanistic studies revealed that the compound activates caspase pathways associated with apoptosis induction. Western blot analysis showed increased levels of cleaved caspases in treated cells compared to controls, supporting its role as an apoptotic agent .
Q & A
Q. What are the recommended synthetic routes for 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves Fischer indole cyclization followed by phenolic coupling and ester saponification . For example:
- Step 1 : Ethyl indole-3-carboxylate derivatives are synthesized via Fischer indole reactions using phenylhydrazines and carbonyl compounds under acidic conditions .
- Step 2 : The indole intermediate is functionalized at the 1-position using 2-(2-chlorophenoxy)ethyl groups via alkylation or nucleophilic substitution.
- Step 3 : The ester group is hydrolyzed to the carboxylic acid using LiOH or NaOH in aqueous ethanol at 50–80°C .
Optimization : Reaction yields (e.g., 77.3% reported for analogous compounds ) depend on temperature, solvent polarity, and catalyst choice. For instance, using DMF as a solvent with POCl₃ enhances electrophilic substitution efficiency .
Q. How should researchers characterize the purity and structural identity of this compound?
- Purity : Assessed via HPLC with UV detection (e.g., >98% purity at 215 nm ) or LC-MS to detect trace impurities.
- Structural Confirmation :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., indole C-3 carboxylate at δ ~165 ppm; phenoxy ethyl protons at δ 4.2–4.5 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]+) matches theoretical molecular weight (e.g., m/z = 344.1 for a related compound ).
- Elemental Analysis : Validates C/H/N/O ratios within ±0.4% of theoretical values .
Q. What are the stability considerations for long-term storage of this compound?
- Storage : Stable at –20°C in inert atmospheres (argon or nitrogen) to prevent oxidation. Aqueous solutions should be lyophilized to avoid hydrolysis .
- Decomposition Risks : Exposure to light, moisture, or acidic/basic conditions may degrade the ester or phenoxy groups. Monitor via periodic HPLC .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound in biological assays?
Q. What analytical methods resolve discrepancies in reported biological activity data?
- Reproducibility Checks : Ensure consistent assay conditions (e.g., cell line passage number, serum-free media).
- Metabolite Interference : Use LC-MS/MS to detect in situ degradation products (e.g., ester hydrolysis ).
- Computational Modeling : Dock the compound into target proteins (e.g., Mcl1 ) to validate binding modes and identify conflicting steric/electronic factors .
Q. How can researchers optimize solubility for in vitro studies?
Q. What protocols mitigate risks when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and P95 respirators when handling powders .
- Ventilation : Use fume hoods for weighing and reactions involving volatile reagents (e.g., oxalyl chloride ).
- Waste Disposal : Quench reactive intermediates (e.g., acid chlorides) with 10% NaHCO₃ before disposal .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Yields
| Intermediate | Reaction Step | Yield (%) | Reference |
|---|---|---|---|
| Ethyl indole-3-carboxylate | Fischer indole synthesis | 65–75 | |
| 1-(2-Chlorophenoxyethyl)indole | Alkylation | 70–85 | |
| Final carboxylic acid | Saponification | 75–90 |
Q. Table 2: Analytical Parameters for Purity Assessment
| Method | Parameters | Acceptable Criteria |
|---|---|---|
| HPLC | Retention time ±0.2 min; peak area >98% | ≥95% purity |
| LC-MS | [M+H]+ within 0.1 Da of theoretical | No adducts detected |
| ¹H NMR | Integration ratios within ±5% | Matches predicted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
